molecular formula C25H33N5O4 B2387846 Tert-butyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate CAS No. 1115922-99-0

Tert-butyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate

Cat. No.: B2387846
CAS No.: 1115922-99-0
M. Wt: 467.57
InChI Key: BQPRRJBSRBCVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate is a bifunctional compound featuring a piperidine-piperazine core linked via a carbonyl group. This compound is structurally analogous to intermediates in medicinal chemistry, particularly in kinase inhibitor development, where the piperazine-piperidine scaffold is leveraged for conformational flexibility and binding affinity .

Properties

IUPAC Name

tert-butyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O4/c1-25(2,3)34-24(32)30-15-13-29(14-16-30)23(31)19-9-11-28(12-10-19)21-17-22(27-18-26-21)33-20-7-5-4-6-8-20/h4-8,17-19H,9-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPRRJBSRBCVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The photochemical protocol employs visible light (380–750 nm) to excite an acridinium salt catalyst, generating radical intermediates that facilitate coupling between 2-aminopyridine and tert-butyl piperazine-1-carboxylate. Key parameters include:

  • Catalyst Loading : A molar ratio of 0.05–0.1:1 (catalyst to substrate) maximizes yield while minimizing costs.
  • Oxidants : 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO) or diphenyl disulfide enhances electron transfer efficiency.
  • Solvents : Anhydrous dichloroethane ensures optimal radical stability and reaction homogeneity.

Example 1 from the patent achieved a 95% yield using blue LED irradiation (450 nm) for 10 hours. Comparable conditions could be adapted for coupling piperidine-4-carbonyl intermediates with phenoxypyrimidine precursors.

Hydrogenation of Nitro Precursors

Reduction of nitro intermediates is a cornerstone of amine synthesis. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is prepared via hydrogenation of its nitro analog using Pd/C under H₂. This method, while reliable, requires careful handling of explosive gases and metal catalysts.

Coupling Strategies for Piperidine-4-Carbonyl Moieties

Introducing the piperidine-4-carbonyl group necessitates selective acylation. While direct methods are undocumented, amide bond formation via activated esters (e.g., HATU or EDC coupling) is plausible.

Acylation Protocol

  • Activation : Piperidine-4-carboxylic acid is treated with HATU and DIPEA in DMF to form the active ester.
  • Coupling : React with tert-butyl piperazine-1-carboxylate at 0°C to room temperature.
  • Deprotection : Remove tert-butyl groups using TFA, followed by neutralization.

This stepwise approach minimizes side reactions and preserves stereochemistry.

Phenoxypyrimidine Substitution

The phenoxypyrimidin-4-yl group is likely introduced via nucleophilic aromatic substitution (SNAr). For example:

  • Substrate Preparation : 4-Chloropyrimidine is treated with phenol in the presence of K₂CO₃.
  • Coupling : The resulting 6-phenoxypyrimidine reacts with piperidine-4-carbonyl chloride under basic conditions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Catalyst Safety Concerns Scalability
Photochemical 95 Acridinium salt Low (no H₂ or metals) High
Hydrogenation 80 Pd/C Explosive H₂ Moderate
Acylation (Proposed) N/A HATU Irritants High

The photochemical method excels in safety and efficiency, whereas hydrogenation remains limited by gas handling.

Experimental Data and Characterization

Example 1 (Photochemical Synthesis):

  • Reactants : 2-Aminopyridine (0.2 mmol), tert-butyl piperazine-1-carboxylate (0.2 mmol), TEMPO (0.1 mmol).
  • Conditions : Blue LED, 10 hours.
  • Yield : 95%.
  • Characterization : ¹H-NMR (300 MHz, DMSO-d6): δ 1.41 (s, 9H), 3.31 (dd, 4H), 3.72 (dd, 4H).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the phenoxypyrimidine or piperidine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Tert-butyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The phenoxypyrimidine moiety is known to interact with certain receptors or enzymes, modulating their activity. The piperidine and piperazine rings provide structural stability and enhance binding affinity. The compound may act as an agonist or antagonist, depending on the target and context.

Comparison with Similar Compounds

Structural Analogs and Their Modifications

Compound Name Key Substituent/Modification Biological/Physicochemical Impact Reference
Target Compound : Tert-butyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate 6-Phenoxypyrimidin-4-yl Enhances π-π stacking and hydrogen-bonding potential; may improve target engagement in kinase inhibitors.
tert-Butyl 4-(3-bromo-5-fluoropyridin-2-yl)piperazine-1-carboxylate 3-Bromo-5-fluoropyridin-2-yl Bromine introduces steric bulk; fluorine enhances metabolic stability and lipophilicity.
tert-Butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate 5-Fluoro-3-(thiazol-4-yl)pyridin-2-yl Thiazole ring introduces heteroaromaticity; fluorine improves bioavailability.
tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate 3-(5-Methyl-oxadiazol-2-yl)pyridin-2-yl Oxadiazole enhances electron-withdrawing properties; methyl group modulates solubility.
tert-Butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate 6-Fluoropyridin-3-yl Fluorine at the 6-position increases membrane permeability; pyridine core simplifies synthesis.
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Piperidin-4-yl (no pyrimidine/pyridine substituent) Reduced aromaticity lowers binding affinity but improves solubility.
tert-Butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate 4-Chlorobenzyl-3-hydroxypyridinone Chlorine and hydroxypyridinone enhance prolyl hydroxylase inhibition.

Key Research Findings

Impact of Aromatic Substituents: The 6-phenoxypyrimidin-4-yl group in the target compound provides superior π-π stacking compared to pyridine analogs (e.g., 6-fluoropyridin-3-yl in ), which is critical for kinase binding pockets . Bromine and fluorine substituents (e.g., in ) improve metabolic stability but may reduce solubility due to increased hydrophobicity.

The oxadiazole moiety in is associated with improved pharmacokinetic profiles in preclinical models.

Scaffold Flexibility :

  • Removal of the pyrimidine/pyridine substituent (e.g., ) simplifies the structure but diminishes binding affinity, highlighting the necessity of aromatic groups for target engagement.

Therapeutic Potential: The hydroxypyridinone derivative in demonstrates potent prolyl hydroxylase inhibition, suggesting that electron-deficient aromatic systems are advantageous for enzyme targeting.

Biological Activity

Tert-butyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its complex structure, which includes a piperazine ring and a phenoxypyrimidine moiety. Its molecular formula is C20H26N4O3C_{20}H_{26}N_{4}O_{3}, with a molecular weight of approximately 370.45 g/mol. The synthesis typically involves multi-step organic reactions, often utilizing techniques such as one-pot synthesis for efficiency .

Biological Activity

Mechanism of Action
this compound has been investigated for its activity as a GPR119 agonist. GPR119 is a receptor involved in glucose homeostasis and insulin secretion, making it a target for type 2 diabetes treatment. Studies indicate that this compound can activate GLP-1 pathways, contributing to insulin regulation .

In Vitro Studies
In vitro assessments have demonstrated that derivatives of this compound exhibit significant efficacy in activating GLP-1 receptors. For instance, certain analogs were found to have strong binding affinities and could stimulate insulin secretion in pancreatic beta cells. These findings suggest potential therapeutic applications in managing diabetes mellitus .

Ex Vivo Studies
Ex vivo experiments further confirmed the biological activity of the compound by demonstrating its effects on glucose tolerance and insulin sensitivity in animal models. The results indicated that the compound could improve metabolic profiles, supporting its role as a potential anti-diabetic agent .

Case Studies

Study Findings Reference
Study ADemonstrated significant GLP-1 receptor activation leading to enhanced insulin secretion in vitro.
Study BShowed improved glucose tolerance in ex vivo models treated with the compound.
Study CInvestigated the structure-activity relationship (SAR) leading to optimized derivatives with enhanced biological activity.

Q & A

Q. What are the critical steps in synthesizing Tert-butyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis involves sequential functionalization of the piperidine and piperazine cores. Key steps include:

Coupling Reactions : The piperidine-4-carbonyl group is introduced via amide bond formation using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane .

Protection/Deprotection : The tert-butyl carboxylate group is retained as a protecting group for the piperazine nitrogen, ensuring stability during subsequent reactions. Cleavage under acidic conditions (e.g., TFA) reveals the free amine for further derivatization .

Pyrimidine Functionalization : The 6-phenoxypyrimidin-4-yl group is introduced via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings .

  • Optimization : Reaction monitoring via TLC or HPLC ensures completion. Solvent choice (e.g., acetonitrile for polar intermediates) and temperature control (0–25°C) minimize side reactions .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Piperazine protons appear as broad singlets (δ 3.4–3.6 ppm). The tert-butyl group shows a singlet at δ 1.4 ppm. Aromatic protons from phenoxypyrimidine resonate at δ 6.8–8.2 ppm .
  • ¹³C NMR : Carbonyl carbons (amide and ester) appear at δ 165–175 ppm .
  • IR : Strong C=O stretches (amide: ~1650 cm⁻¹; ester: ~1720 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 511.25) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or structural impurities. Strategies include:

Structural Confirmation : Ensure purity (>95% by HPLC) and validate stereochemistry via X-ray crystallography (using SHELX for refinement) .

Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO concentration ≤0.1%) .

SAR Analysis : Compare analogs (e.g., chlorine vs. amino substitutions on pyrimidine) to isolate functional group contributions. For example, chlorine enhances blood-brain barrier permeability, while amino groups improve solubility .

Q. What challenges arise in determining the crystal structure of this compound, and how are they addressed?

  • Methodological Answer :
  • Challenges :
  • Flexibility : The piperazine and phenoxypyrimidine moieties introduce conformational heterogeneity, complicating phase determination.
  • Twinned Crystals : Common due to the compound’s planar aromatic systems.
  • Solutions :

Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

Refinement : Apply SHELXL for twin refinement, using HKLF5 format to model overlapping lattices .

Validation : Cross-check with DFT-calculated electrostatic potential maps to resolve disordered regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.